![molecular formula C10H8Cl2N2 B2417970 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole CAS No. 879567-81-4](/img/structure/B2417970.png)
4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole
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Overview
Description
“4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Various methods have been reported over the years for the synthesis of these compounds . For instance, 3-methyl-1-phenyl-1H-pyrazole can be produced at the temperature of 90-100°C with reagent phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of “4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The compound also contains chlorine and methyl groups .Chemical Reactions Analysis
Pyrazoles and their derivatives are known to participate in a variety of chemical reactions . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex products .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” can be inferred from related compounds. For instance, 3-methyl-1-phenyl-1H-pyrazole is a solid at room temperature .Scientific Research Applications
Antiparasitic Activity
DCMP exhibits potent antiparasitic activity. For instance:
- Leishmaniasis : A molecular simulation study justified its in vitro antipromastigote activity, particularly against Leishmania parasites. It binds favorably to the active site of LmPTR1 (lower binding free energy) .
Chemical Synthesis
DCMP serves as a precursor in chemical synthesis:
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can undergo a variety of reactions, including radical addition followed by intramolecular cyclization , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound’s physical properties, such as its melting point (255 °C), boiling point (317 °C), and density (133±01 g/cm3 at 20 °C; Press: 760 Torr) (predicted) , may influence its bioavailability.
Result of Action
Similar compounds have shown cytotoxic properties against several human cell lines .
Safety and Hazards
Future Directions
Given the diverse biological activities associated with pyrazoles, this class of compounds continues to attract the attention of many researchers . Future research directions may include the development of new synthesis methods, the exploration of novel biological activities, and the design of pyrazole-based drugs .
properties
IUPAC Name |
4,5-dichloro-3-methyl-1-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJWSTZHZGJTNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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